molecular formula C18H18BrN5O2S2 B2694200 3-(4-bromophenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892748-55-9

3-(4-bromophenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2694200
CAS RN: 892748-55-9
M. Wt: 480.4
InChI Key: VFSLPNVKMMJIGU-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains several functional groups and rings, including a phenylsulfonyl group, a thieno ring, and a triazolopyrimidin ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is often determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and depend on the specific functional groups present in the molecule. For instance, a one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their structure and the target they interact with. Some similar compounds have shown inhibitory activity against certain enzymes .

Future Directions

The future research directions in this field could involve the synthesis of new derivatives of these compounds, exploring their potential biological activities, and developing more efficient synthesis methods .

properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3-methylbutyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2S2/c1-11(2)7-9-20-16-15-14(8-10-27-15)24-17(21-16)18(22-23-24)28(25,26)13-5-3-12(19)4-6-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSLPNVKMMJIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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